2-Bromo-4-nitrobenzohydrazide
CAS No.:
Cat. No.: VC18318198
Molecular Formula: C7H6BrN3O3
Molecular Weight: 260.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6BrN3O3 |
|---|---|
| Molecular Weight | 260.04 g/mol |
| IUPAC Name | 2-bromo-4-nitrobenzohydrazide |
| Standard InChI | InChI=1S/C7H6BrN3O3/c8-6-3-4(11(13)14)1-2-5(6)7(12)10-9/h1-3H,9H2,(H,10,12) |
| Standard InChI Key | WPEBNDFQJPLVLE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])Br)C(=O)NN |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a benzene ring substituted with bromine (C–Br) at position 2 and a nitro group (–NO₂) at position 4, linked to a hydrazide moiety (–CONHNH₂). This arrangement creates a planar geometry with polarized bonds, enhancing reactivity in nucleophilic and electrophilic reactions. Key spectroscopic identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₆BrN₃O₃ | |
| Molecular Weight | 260.04 g/mol | |
| IUPAC Name | 2-bromo-4-nitrobenzohydrazide | |
| SMILES | C1=CC(=C(C=C1N+[O-])Br)C(=O)NN | |
| InChIKey | WPEBNDFQJPLVLE-UHFFFAOYSA-N |
X-ray crystallography of analogous benzohydrazides reveals monoclinic or triclinic crystal systems stabilized by hydrogen bonding, as seen in N′-(3-bromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide (space group P2₁/c) . The nitro group’s resonance effects and bromine’s inductive withdrawal likely influence intermolecular interactions, affecting solubility and melting behavior .
Solubility and Stability
2-Bromo-4-nitrobenzohydrazide is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in methanol. Its stability under ambient conditions is contingent on storage in anhydrous environments, as moisture may hydrolyze the hydrazide group. Thermal decomposition occurs above 200°C, with exothermic peaks observed in differential scanning calorimetry (DSC) of related nitrobenzohydrazides .
Synthesis and Optimization
Conventional Synthesis Route
The most reported method involves condensing 2-bromo-4-nitrobenzoic acid with hydrazine hydrate in ethanol under reflux :
Typical Conditions:
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Molar Ratio: 1:1.2 (acid to hydrazine)
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Temperature: 80°C, 6–8 hours
Alternative Approaches
Recent advances employ microwave-assisted synthesis to reduce reaction times. For example, irradiating the reaction mixture at 100 W for 15 minutes increases yields to ~85% while minimizing side products . Additionally, oxidative methods using chromium(VI) oxide for precursor synthesis (e.g., 2-bromo-4-nitrobenzaldehyde) have been optimized for scalability, though yields remain modest (9–12%) .
Structural Characterization Techniques
Spectroscopic Analysis
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IR Spectroscopy: Stretching vibrations at ~1670 cm⁻¹ (C=O), 1520 cm⁻¹ (N–H bend), and 1340 cm⁻¹ (C–Br) confirm functional groups .
-
NMR:
X-ray Crystallography
While direct data for 2-bromo-4-nitrobenzohydrazide is limited, its vanadium(V) complex (e.g., 2[VOL(BHA)]·CH₃CN) crystallizes in a triclinic system (P–1) with octahedral coordination around the metal center . The ligand binds via phenolate O, imino N, and enolic O atoms, demonstrating its versatility in coordination chemistry .
Biological Activities
Anticancer Screening
Applications in Coordination Chemistry and Catalysis
Metal Complex Formation
2-Bromo-4-nitrobenzohydrazide acts as a tridentate ligand, forming stable complexes with transition metals like vanadium, copper, and nickel. For instance, its oxovanadium(V) complex catalyzes sulfoxidation reactions with 90% conversion efficiency under mild conditions :
Catalytic Performance:
Organocatalysis
The compound’s nitro group facilitates asymmetric Michael additions in thiourea-catalyzed systems, yielding β-nitrohydrazides with enantiomeric excess (ee) >90% . This application underscores its role in synthesizing chiral intermediates for pharmaceuticals .
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